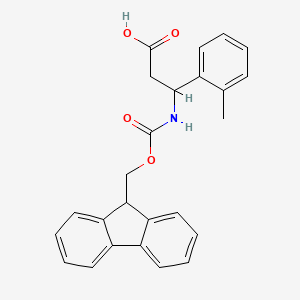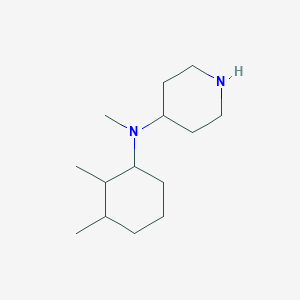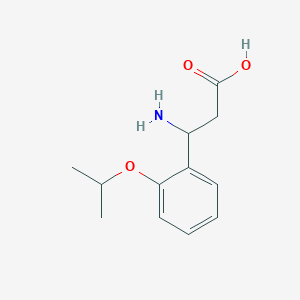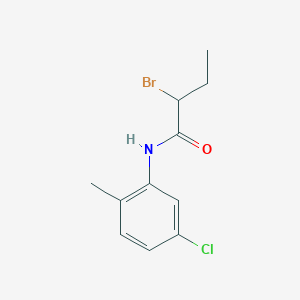
3-(9 H-Fluoren-9-ylmethoxycarbonylamino)-3-O-tolyl-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(9 H-Fluoren-9-ylmethoxycarbonylamino)-3-O-tolyl-propionic acid (FMTPA) is a synthetic compound that has been studied extensively in recent years due to its potential applications in the fields of chemistry, biochemistry, and medicine. FMTPA is a derivative of the naturally occurring amino acid phenylalanine and is an important building block in the synthesis of many compounds. FMTPA has been used to study the structure and function of proteins and enzymes, as well as its role in the regulation of gene expression and other biochemical processes. In addition, FMTPA has been used to develop new drugs and treatments for a variety of diseases, including cancer and infectious diseases.
Scientific Research Applications
Synthesis and Chemical Properties
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-O-tolyl-propionic acid, like its related fluorenylmethoxycarbonyl (Fmoc) derivatives, is used extensively in the synthesis of peptides and other organic compounds. The Fmoc group serves as a protective group for amino acids during the synthesis of peptides. It is cleaved off under basic conditions, allowing for the sequential addition of amino acids in peptide synthesis. For example, Fmoc-amino acids have been utilized in solid-phase peptide synthesis, which has significantly enhanced the methodology by introducing various solid supports, linkages, and side chain protecting groups. This advancement has facilitated the synthesis of biologically active peptides, isotopically labeled peptides, and small proteins under a wide variety of conditions, representing a truly "orthogonal" scheme and offering unique opportunities for bioorganic chemistry (Fields & Noble, 2009).
Application in Photocatalysis and Bioimaging
In the realm of photocatalysis, derivatives of fluorene, including those related to 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-O-tolyl-propionic acid, have been explored for their potential in facilitating chemical reactions under light irradiation. For instance, fluorene derivatives have been investigated as photocatalysts for the decarboxylative arylation of α-amino acids and α-oxy acids with arylnitriles. This photocatalytic approach enables the preparation of a variety of benzylic amines and ethers from readily available starting materials under mild conditions, showcasing the utility of fluorene-based compounds in green chemistry applications (Chen, Lu, & Wang, 2019).
Moreover, fluorene derivatives have also been employed as fluorescence probes in bioimaging. These compounds have been designed to detect reactive oxygen species (ROS) in biological systems, distinguishing specific ROS species with high reliability. Such probes are crucial tools in understanding the roles of ROS in various biological processes and diseases. The development of novel fluorene-based fluorescence probes demonstrates the importance of these compounds in advancing biomedical research and diagnostic applications (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Supramolecular Chemistry
The structural and supramolecular features of Fmoc-amino acids, closely related to the chemical structure of interest, have been extensively studied to gain insights into their self-assembly properties and interactions with other molecules. This research is vital for designing and developing novel biomaterials, hydrogelators, and therapeutics. Understanding the noncovalent interactions and supramolecular synthon patterns in crystal structures of amino acids with the Fmoc moiety is essential for exploiting these compounds in various biomedical and materials science applications (Bojarska, Remko, Madura, Kaczmarek, Zabrocki, & Wolf, 2020).
properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-16-8-2-3-9-17(16)23(14-24(27)28)26-25(29)30-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJJHZZZEHMKOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344510.png)

![3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1344514.png)
![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1344515.png)
![2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344516.png)
![2-bromo-N-[3-(diethylamino)propyl]butanamide](/img/structure/B1344525.png)





![(3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1344537.png)
